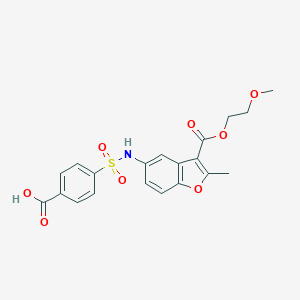![molecular formula C26H20N2O3S2 B280770 N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-4-methylbenzenesulfonamide](/img/structure/B280770.png)
N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-4-methylbenzenesulfonamide, commonly known as HNQ-1, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a sulfonamide derivative that possesses a unique chemical structure, which makes it a promising candidate for the development of novel drugs.
Aplicaciones Científicas De Investigación
HNQ-1 has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit potent anti-cancer activity by inhibiting the growth of cancer cells. HNQ-1 has also been investigated for its anti-inflammatory, anti-bacterial, and anti-viral properties. Additionally, it has been studied for its potential use as a fluorescent probe for detecting metal ions.
Mecanismo De Acción
The mechanism of action of HNQ-1 involves its ability to bind to specific targets in cells, leading to various biological effects. It has been found to inhibit the activity of enzymes involved in cancer cell growth and proliferation. HNQ-1 has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been found to bind to metal ions, leading to changes in their fluorescence properties.
Biochemical and Physiological Effects:
HNQ-1 has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to their death. Additionally, it has been found to inhibit the production of reactive oxygen species, which are known to contribute to the development of various diseases. HNQ-1 has also been shown to modulate the activity of various enzymes and receptors in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using HNQ-1 in lab experiments is its potent biological activity, which makes it a promising candidate for the development of novel drugs. Additionally, its unique chemical structure makes it a useful tool for studying various biological processes. However, one of the limitations of using HNQ-1 is its potential toxicity, which needs to be carefully evaluated before its use in clinical settings.
Direcciones Futuras
There are several future directions for the research and development of HNQ-1. One of the areas of interest is the development of HNQ-1-based fluorescent probes for detecting metal ions in biological systems. Additionally, the potential use of HNQ-1 as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases, needs to be further explored. Furthermore, the optimization of the synthesis method and the evaluation of the toxicity of HNQ-1 are important areas for future research.
Métodos De Síntesis
The synthesis of HNQ-1 involves the reaction of 4-methylbenzenesulfonyl chloride with 1-naphthylamine in the presence of a base to obtain 1-naphthyl-4-methylbenzenesulfonamide. This intermediate is then reacted with 8-hydroxyquinoline-2-thiol in the presence of a catalyst to yield HNQ-1. The synthesis method has been optimized to obtain high yields and purity of the compound.
Propiedades
Fórmula molecular |
C26H20N2O3S2 |
|---|---|
Peso molecular |
472.6 g/mol |
Nombre IUPAC |
N-(4-hydroxy-3-quinolin-8-ylsulfanylnaphthalen-1-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C26H20N2O3S2/c1-17-11-13-19(14-12-17)33(30,31)28-22-16-24(26(29)21-9-3-2-8-20(21)22)32-23-10-4-6-18-7-5-15-27-25(18)23/h2-16,28-29H,1H3 |
Clave InChI |
ZCQQOOQVNKDCOK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SC4=CC=CC5=C4N=CC=C5 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SC4=CC=CC5=C4N=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B280687.png)

![4-{[(3-Bromo-4-hydroxy-1-naphthyl)amino]sulfonyl}benzoic acid](/img/structure/B280690.png)
![4-{[(3-Acetyl-2-methylnaphtho[1,2-b]furan-5-yl)amino]sulfonyl}benzoic acid](/img/structure/B280691.png)
![4-[(7,7-Dimethyl-9-oxo-6,8-dihydrodibenzofuran-2-yl)sulfamoyl]benzoic acid](/img/structure/B280692.png)
![4-{[(9-Oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)amino]sulfonyl}benzoic acid](/img/structure/B280693.png)
![4-[(3-Ethoxycarbonyl-2-methyl-1-benzofuran-5-yl)sulfamoyl]benzoic acid](/img/structure/B280694.png)


![4-({[3-(1,3-Benzothiazol-2-ylthio)-4-hydroxyphenyl]amino}sulfonyl)benzoic acid](/img/structure/B280699.png)
![4-({[3-(Ethoxycarbonyl)-2-methylnaphtho[1,2-b]furan-5-yl]amino}sulfonyl)benzoic acid](/img/structure/B280701.png)
![4-[({3-[(Benzyloxy)carbonyl]-2-methyl-1-benzofuran-5-yl}amino)sulfonyl]benzoic acid](/img/structure/B280702.png)
![3,6-Bis-(pyrrolidine-1-sulfonyl)-1H-benzo[cd]indol-2-one](/img/structure/B280704.png)
![1-methyl-6-[(4-methyl-1-piperidinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280707.png)
